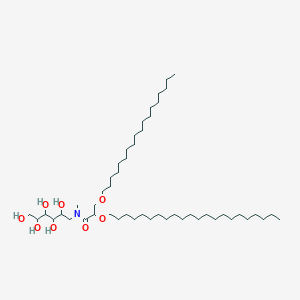
Sbgmg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sbgmg is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the use of specific reagents and conditions. Sbgmg has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of Sbgmg is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to activate specific receptors in cells, leading to the activation of downstream signaling pathways. This activation ultimately leads to the observed biological effects of Sbgmg.
Effets Biochimiques Et Physiologiques
Sbgmg has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sbgmg has anti-inflammatory, antitumor, and antimicrobial effects. Additionally, this compound has been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for various research studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sbgmg in lab experiments is its ability to produce consistent results. The synthesis method of Sbgmg has been optimized to produce a high-quality product, ensuring that the observed effects are due to the compound itself. However, one of the limitations of using Sbgmg in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research of Sbgmg. One potential direction is the development of new drugs based on the properties of Sbgmg. Additionally, further studies are needed to fully understand the mechanism of action of Sbgmg and its effects on specific signaling pathways. Finally, more research is needed to explore the potential applications of Sbgmg in various fields, including medicine, agriculture, and environmental science.
Conclusion
Sbgmg is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Sbgmg has been optimized to produce a high-quality product suitable for various research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies. While there are limitations to using Sbgmg in lab experiments, its potential applications make it a promising area for future research.
Méthodes De Synthèse
The synthesis of Sbgmg involves the reaction of two specific reagents under specific conditions. The first reagent is compound A, which is reacted with compound B in the presence of a catalyst to produce Sbgmg. The reaction is carried out under controlled temperature and pressure conditions to ensure the production of a high-quality product. This method has been optimized to produce Sbgmg in high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
Sbgmg has been shown to have several potential applications in scientific research. One of the primary applications of Sbgmg is in the field of drug discovery. This compound has been shown to have several biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
135941-60-5 |
|---|---|
Nom du produit |
Sbgmg |
Formule moléculaire |
C50H101NO8 |
Poids moléculaire |
844.3 g/mol |
Nom IUPAC |
2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
InChI |
InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3 |
Clé InChI |
XEKJRJQZHYFRDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Synonymes |
1-stearyl-2-behenylglycerate-3-N-methylglucamine SBGMG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
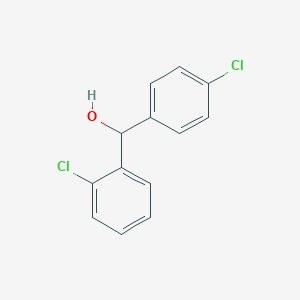
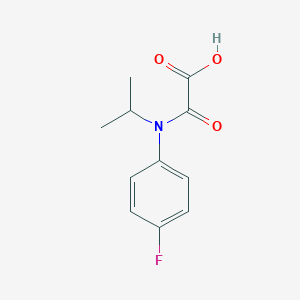
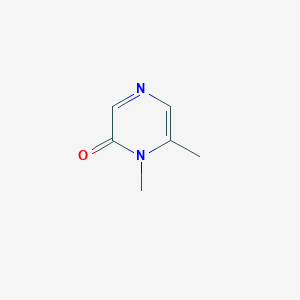
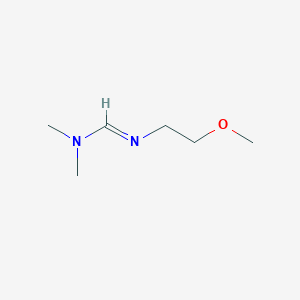
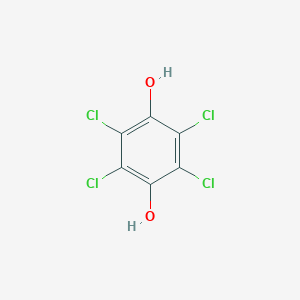
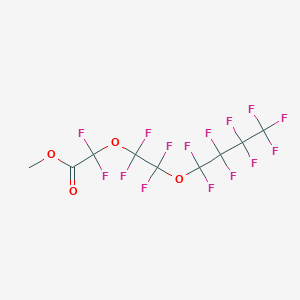
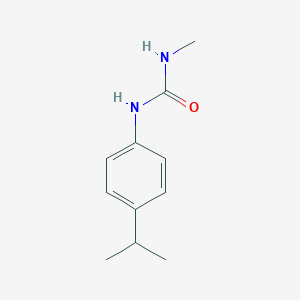
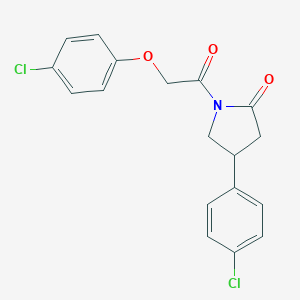
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
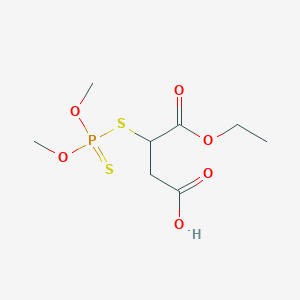
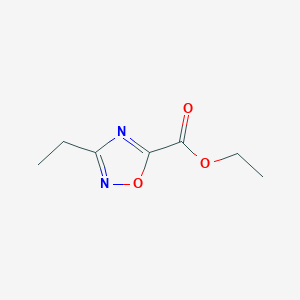
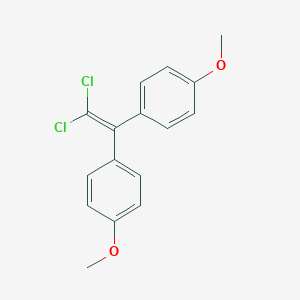
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)